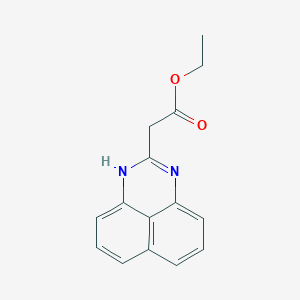
2-(3-Methoxy-4-nitrophenyl)ethanol
Vue d'ensemble
Description
Synthesis Analysis
While there isn’t specific information on the synthesis of “2-(3-Methoxy-4-nitrophenyl)ethanol”, there are general methods for synthesizing similar compounds. For instance, Yamamoto et al. reported the synthesis of N-(2-(3-hydroxyphenoxy)-4-nitrophenyl)methanesulfonamide through the demethylation of the corresponding methoxy derivatives by utilizing BBr 3 as a dealkylating agent .Applications De Recherche Scientifique
Photoreagents in Protein Crosslinking
4-Nitrophenyl ethers, including derivatives of 2-(3-Methoxy-4-nitrophenyl)ethanol, have been identified as high-yield photoreagents useful in protein crosslinking and affinity labeling. These compounds are unreactive in the dark but react quantitatively with amines upon UV irradiation, making them valuable in biological studies. An application involving human fetal hemoglobin demonstrates the utility of these reagents in creating crosslinked proteins with altered functional properties (Jelenc, Cantor, & Simon, 1978).
Catalytic Reduction of Nitroarenes
Ruthenium catalysis has been used to reduce various nitroarenes, including 4-methoxy-3-nitrophenyl derivatives, to aminoarenes. This process highlights the transformation of compounds like this compound into more reactive amino compounds, which can then be used in further chemical synthesis (Watanabe et al., 1984).
Synthesis of Cyclic Hydroxamic Acids
This compound derivatives have been involved in the synthesis of cyclic hydroxamic acids and lactams. This process is significant in the formation of naturally occurring cyclic hydroxamic acids found in Gramineae, demonstrating the compound's role in the synthesis of biologically relevant molecules (Hartenstein & Sicker, 1993).
Reaction with Amines
The compound and its derivatives have been studied for their reactions with amines. These studies contribute to understanding the kinetics and mechanisms of reactions involving nitrophenyl ethers, which is important in designing more efficient synthetic processes (Harisha et al., 2016).
Enantioselective Catalysts in Organic Synthesis
Derivatives of this compound have been used in the development of enantioselective catalysts. These catalysts are crucial in producing specific enantiomers of a compound, which is particularly important in the pharmaceutical industry where the biological activity of a drug can depend on its enantiomer (Constable et al., 2009).
Orientations Futures
While specific future directions for “2-(3-Methoxy-4-nitrophenyl)ethanol” are not available, research into similar compounds is ongoing. For instance, m-Aryloxy phenols, which this compound is a part of, are being explored for their potential biological activities, including anti-tumor and anti-inflammatory effects .
Propriétés
IUPAC Name |
2-(3-methoxy-4-nitrophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4/c1-14-9-6-7(4-5-11)2-3-8(9)10(12)13/h2-3,6,11H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCFZFLNOEQDXIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CCO)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90587855 | |
| Record name | 2-(3-Methoxy-4-nitrophenyl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90587855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
168766-15-2 | |
| Record name | 2-(3-Methoxy-4-nitrophenyl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90587855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





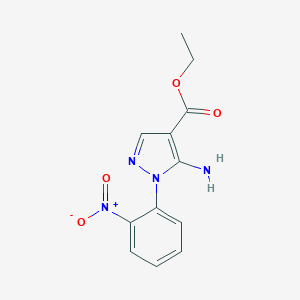
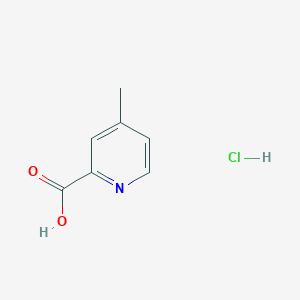




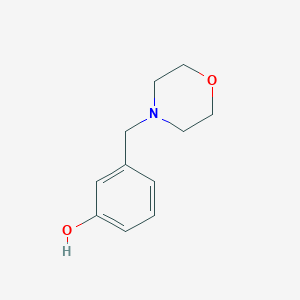

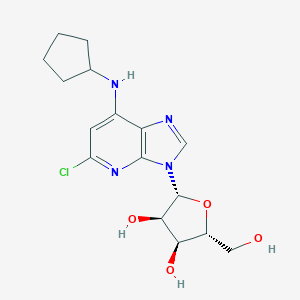

![2-Hydroxy-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B177385.png)
